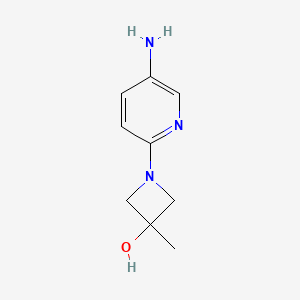

1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol

Beschreibung

Eigenschaften

IUPAC Name |

1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-9(13)5-12(6-9)8-3-2-7(10)4-11-8/h2-4,13H,5-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDJCNXOJQMUQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C2=NC=C(C=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of β-Amino Alcohol Precursors

The azetidine ring is constructed via intramolecular nucleophilic substitution. For example, treatment of 3-chloro-2-(methylamino)propan-1-ol with a base induces cyclization to form 3-methylazetidin-3-ol. Typical conditions include:

Enantioselective Approaches

Chiral pool synthesis using (R)- or (S)-epichlorohydrin derivatives provides enantiomerically enriched azetidines. For instance, (R)-epichlorohydrin reacts with methylamine to form (R)-3-methylazetidin-3-ol with >90% enantiomeric excess (ee).

Pyridine Functionalization and Coupling

Nitropyridine Intermediate Synthesis

2-Halo-5-nitropyridines (X = Br, I) serve as key intermediates. For example, 2-bromo-5-nitropyridine is prepared via nitration of 2-bromopyridine using HNO3/H2SO4 at 0°C (yield: 85–90%).

Coupling with Azetidine

The azetidine nitrogen undergoes SNAr with 2-bromo-5-nitropyridine under mild conditions:

-

Base : K2CO3 or Cs2CO3 (2–3 equiv)

-

Solvent : DMSO or DMF at 50–80°C

-

Catalyst : Tetrabutylammonium iodide (TBAI, 0.1 equiv)

Nitro-to-Amine Reduction: Catalytic Hydrogenation

Reduction of the nitro group is critical for final product formation. Data from analogous systems (Table 1) highlight optimal conditions:

Table 1: Comparative Hydrogenation Conditions for Nitropyridine Intermediates

| Catalyst | Solvent | Pressure (psi) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 10% Pd/C | EtOAc:MeOH (1:1) | 60 | 45 | 3 | 98 |

| RaNi | THF | 50 | 50 | 5 | 100 |

| 5% Pd/C | EtOAc | 45 | 25 | 3 | 90 |

| Fe/NH4Cl | EtOH:H2O (1:1) | — | 50 | 0.5 | 40 |

Key findings:

-

Pd/C catalysts in polar aprotic solvents achieve near-quantitative yields under moderate hydrogen pressure.

-

Iron-mediated reductions are cost-effective but suffer from lower efficiency (40% yield).

One-Pot Sequential Synthesis

Recent advances utilize one-pot strategies to minimize isolation steps. For example:

-

Coupling : 2-Bromo-5-nitropyridine reacts with 3-methylazetidin-3-ol in DMSO/K2CO3 at 50°C.

-

Reduction : Direct addition of Pd/C and H2 (60 psi) without intermediate purification.

Overall yield : 82%.

Stereochemical and Stability Considerations

The hydroxyl and methyl groups on the azetidine ring introduce steric hindrance, necessitating:

-

Protection strategies : TBS or acetyl groups prevent undesired side reactions during coupling.

-

Temperature control : Reactions above 80°C promote azetidine ring-opening.

Analytical Characterization

Critical spectroscopic data for the target compound:

-

1H NMR (400 MHz, CDCl3) : δ 1.46 (s, 3H, CH3), 3.30–3.55 (m, 4H, azetidine H), 6.56 (d, J = 8.8 Hz, 1H, pyridine H), 6.98 (dd, J = 8.8, 2.9 Hz, 1H, pyridine H).

Industrial-Scale Adaptations

Flow chemistry (e.g., H-Cube systems) enhances reproducibility for nitro reductions:

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the pyridine ring.

Reduction: Various amine derivatives.

Substitution: Substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Wirkmechanismus

The mechanism of action of 1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Key Differences

The following table highlights structural analogs of 1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol, emphasizing substituent variations and their implications:

*Calculated based on molecular formulas where explicit data were unavailable.

Physicochemical and Functional Comparisons

- Solubility : Hydrochloride salts (e.g., 3-methylazetidin-3-ol hydrochloride) improve aqueous solubility, critical for drug formulation .

- Steric Effects : Piperidine analogs (6-membered ring) may offer greater conformational flexibility compared to azetidines (4-membered ring), influencing target binding .

Biologische Aktivität

1-(5-Aminopyridin-2-yl)-3-methylazetidin-3-ol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and is characterized by its azetidine structure. Its chemical formula is CHNO, indicating the presence of nitrogen and oxygen functional groups that may interact with biological targets.

The exact mechanism of action of 1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol is not fully elucidated. However, it is believed to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. This interaction can modulate enzyme activities and influence various cellular processes, leading to diverse biological effects.

Potential Targets

- Enzymatic Inhibition : The compound has shown potential in inhibiting enzymes such as myeloperoxidase (MPO), which plays a role in oxidative stress and inflammation.

- Cell Signaling Pathways : It may affect critical pathways such as the PI3K/AKT/mTOR pathway, which is essential in regulating cell growth and metabolism.

Antimicrobial Activity

Research indicates that 1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest significant antibacterial activity, comparable to or exceeding that of standard antibiotics .

Anticancer Potential

The compound has been investigated for its anticancer properties due to its ability to induce apoptosis in cancer cells. Studies have shown that it can inhibit cell proliferation and promote programmed cell death, particularly in specific cancer cell lines .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics. It exhibits high oral bioavailability, allowing for effective systemic delivery when administered orally. The compound's stability over time also supports its potential for therapeutic use.

Q & A

Q. What are the recommended synthetic routes for 1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol in academic research?

- Methodological Answer : Synthesis typically involves multi-step processes, starting with the formation of the azetidine ring. For example, cyclization of a precursor like 3-methylazetidin-3-ol under basic conditions (e.g., NaH in THF) can generate the core structure. Subsequent coupling with 5-aminopyridin-2-yl derivatives via Buchwald-Hartwig amination or nucleophilic substitution is critical. Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side products, as seen in azetidine-related syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the azetidine ring structure and substituent positions. Coupling constants in H NMR can verify stereochemistry.

- FTIR : Identify functional groups (e.g., -NH, -OH) through characteristic absorption bands (3200–3500 cm for amines and alcohols) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to confirm purity .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Use thermogravimetric analysis (TGA) to monitor decomposition temperatures.

- pH Stability : Test solubility and degradation in buffers (pH 1–12) via HPLC to identify optimal storage conditions.

- Light Sensitivity : Expose samples to UV-Vis light and track degradation using UV-spectroscopy .

Advanced Research Questions

Q. How can computational chemistry methods like DFT predict the reactivity of 1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol?

- Methodological Answer : Density Functional Theory (DFT) calculations can model:

- Electron Distribution : Identify nucleophilic/electrophilic sites (e.g., amino group on pyridine) for reaction planning.

- Transition States : Simulate reaction pathways (e.g., ring-opening of azetidine under acidic conditions).

- Solvent Effects : Use polarizable continuum models (PCM) to predict solvation energies and reaction feasibility .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Cross-validate experimental parameters:

- Assay Conditions : Compare enzyme inhibition studies (e.g., IC values) under standardized pH, temperature, and ionic strength.

- Cell Lines : Replicate studies in multiple cell models (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Dose-Response Curves : Ensure consistent concentration ranges and exposure times. Discrepancies may arise from impurities; validate purity via HPLC before testing .

Q. What strategies optimize enantiomeric purity during synthesis, given the stereochemistry of the azetidine ring?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) during ring formation to control stereochemistry.

- Chromatography : Employ chiral stationary phases (e.g., amylose-based columns) for enantiomer separation.

- Crystallization : Perform diastereomeric salt crystallization with chiral acids (e.g., tartaric acid) to isolate the desired enantiomer .

Q. How does the compound’s structure influence its interaction with biological targets like enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to simulate binding to active sites (e.g., kinase domains). The azetidine ring’s rigidity may limit conformational flexibility, affecting binding affinity.

- SAR Studies : Modify substituents (e.g., methyl group on azetidine) and compare bioactivity trends. For example, bulkier groups may hinder target access, reducing potency .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer : Re-examine solvent polarity parameters (e.g., Hansen solubility parameters) and purity:

- Purity Check : Impurities (e.g., unreacted precursors) can artificially alter solubility. Use HPLC to confirm purity.

- Solvent Screening : Test solubility in a gradient of solvents (water, DMSO, ethanol, hexane) and correlate with logP values. Discrepancies may arise from differences in crystallinity or hydration states .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase Profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against a panel of kinases (e.g., EGFR, MAPK).

- IC Determination : Perform dose-response experiments with ATP concentrations adjusted to mimic physiological levels.

- Counter-Screens : Test against off-target receptors (e.g., GPCRs) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.